1-(Thiophen-2-yl)cyclopropanamine
Overview
Description
1-(Thiophen-2-yl)cyclopropanamine is a useful research compound. Its molecular formula is C7H9NS and its molecular weight is 139.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1-(Thiophen-2-yl)cyclopropanamine is a structural analog of methamphetamine, where the benzene ring of methamphetamine is replaced with a thiophene ring . It is likely that this compound shares similar targets with methamphetamine, primarily acting on the norepinephrine and dopamine transporters .
Mode of Action
The compound inhibits the reuptake of norepinephrine and dopamine into presynaptic nerve terminals, with IC50 values of 0.47 and 0.74 µM, respectively . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to increased stimulation of post-synaptic neurons .
Biochemical Pathways
Given its similarity to methamphetamine, it is likely that it affects pathways involved in the regulation of dopamine and norepinephrine signaling .
Pharmacokinetics
This compound is rapidly distributed to the blood and brain after injection . It is metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, a phenylacetone derivative .
Result of Action
Based on its structural similarity to methamphetamine, it is likely to induce psychomotor activity .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry
Cellular Effects
Thiophene derivatives have been reported to exhibit various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer
Molecular Mechanism
Thiophene derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
1-thiophen-2-ylcyclopropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c8-7(3-4-7)6-2-1-5-9-6/h1-2,5H,3-4,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOLNRLGRHDDCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CS2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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